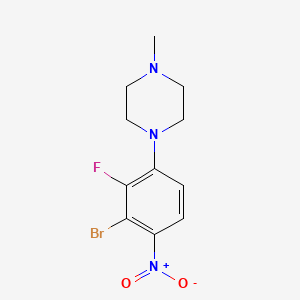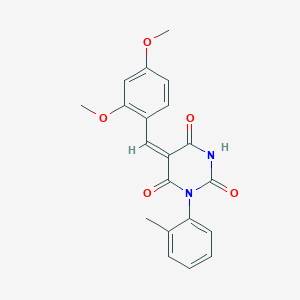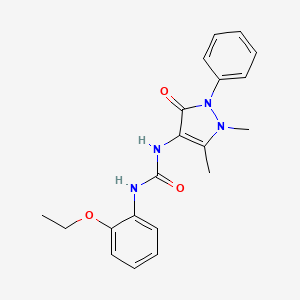
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a bromine, fluorine, and nitro group on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the nitration of a bromofluorobenzene derivative to introduce the nitro group. This is followed by a substitution reaction with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Substitution: The piperazine ring can be further functionalized through alkylation or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups can influence its binding affinity and selectivity towards enzymes or receptors. The piperazine ring provides a scaffold that can be further modified to enhance its biological activity.
類似化合物との比較
Similar Compounds
- 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
- 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-ethylpiperazine
- 1-(3-bromo-2-fluoro-4-nitrophenyl)-4-phenylpiperazine
Uniqueness
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine is unique due to the specific combination of substituents on the phenyl ring and the presence of the piperazine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
1-(3-bromo-2-fluoro-4-nitrophenyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN3O2/c1-14-4-6-15(7-5-14)9-3-2-8(16(17)18)10(12)11(9)13/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFIYLCTVJBENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4901670.png)

![2-ethoxy-4-methyl-3-phenyl-3a,4,11,11a-tetrahydro-3H-benzo[g]pyrrolo[2,3-b]quinoxaline](/img/structure/B4901676.png)
![N-(2-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-4-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4901683.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4901693.png)
![5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4901718.png)
![2-[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4901729.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4901730.png)
![N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B4901736.png)
![N-(2,4-difluorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4901737.png)
![Ethyl 4-[[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonyl]amino]benzoate](/img/structure/B4901757.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4901758.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4901772.png)
